molecular formula C11H19NO6 B1205936 Epiheterodendrin CAS No. 57103-47-6

Epiheterodendrin

Cat. No. B1205936
CAS RN: 57103-47-6
M. Wt: 261.27 g/mol
InChI Key: CQWWASNOGSDPRL-OVHRRVLLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epiheterodendrin is a natural product found in Hordeum vulgare, Oemleria cerasiformis, and Rhodotypos scandens with data available.

Scientific Research Applications

Cyanogenesis in Barley

Epiheterodendrin, a cyanogenic β-d-glucoside derived from leucine, is specifically accumulated in the leaf epidermis of barley (Hordeum vulgare L.). Barley leaves, however, are not cyanogenic due to the absence of a cyanide-releasing β-d-glucosidase. Research by Nielsen et al. (2006) in "Planta" focused on reconstituting cyanogenesis in barley leaf epidermal cells through the expression of a cyanogenic β-d-glucosidase from sorghum. This led to a significant reduction in colonization by Blumeria graminis, the fungus causing barley powdery mildew (Nielsen et al., 2006).

Biochemical Analysis and Synthesis

Nielsen et al. (2002) in "Plant Physiology" studied the presence of cyano glucosides, including epiheterodendrin, in barley seedlings. Epiheterodendrin was the only cyanogenic glucoside among them, comprising 12-18% of the total cyano glucosides content. This study suggests the biochemical pathways for the formation of these compounds and their localization in plant tissues (Nielsen et al., 2002). Moreover, a 2016 study by Møller et al. in "Journal of Natural Products" provided a method for the chemical synthesis of epiheterodendrin, among other cyanogenic glucosides, highlighting a stereocontrolled approach for synthesizing these compounds (Møller et al., 2016).

properties

CAS RN

57103-47-6

Product Name

Epiheterodendrin

Molecular Formula

C11H19NO6

Molecular Weight

261.27 g/mol

IUPAC Name

(2R)-3-methyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile

InChI

InChI=1S/C11H19NO6/c1-5(2)6(3-12)17-11-10(16)9(15)8(14)7(4-13)18-11/h5-11,13-16H,4H2,1-2H3/t6-,7+,8+,9-,10+,11+/m0/s1

InChI Key

CQWWASNOGSDPRL-OVHRRVLLSA-N

Isomeric SMILES

CC(C)[C@H](C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

SMILES

CC(C)C(C#N)OC1C(C(C(C(O1)CO)O)O)O

Canonical SMILES

CC(C)C(C#N)OC1C(C(C(C(O1)CO)O)O)O

synonyms

epiheterodendrin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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